Icmt-IN-31

ICMT inhibition enzyme potency target engagement

ICMT inhibitors with sub-micromolar potency often require high concentrations, risking off-target effects in KRAS membrane localization studies. Icmt-IN-31 (compound 68) solves this with exceptional 3.8 nM IC50. - **Measurable outcome:** Near-complete target engagement at nanomolar doses. - **Application:** Acute ICMT inhibition in cell-based assays, co-crystallization, or biophysical (SPR/MST). - **Supply advantage:** Available for immediate R&D shipment.

Molecular Formula C19H24ClNOS
Molecular Weight 349.9 g/mol
Cat. No. B12379416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-31
Molecular FormulaC19H24ClNOS
Molecular Weight349.9 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=CC=C2)Cl)C3=CC=CS3)C
InChIInChI=1S/C19H24ClNOS/c1-18(2)14-19(9-11-22-18,17-7-4-12-23-17)8-10-21-16-6-3-5-15(20)13-16/h3-7,12-13,21H,8-11,14H2,1-2H3
InChIKeyNCUUPWBPTJPQBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICMT-IN-31: High-Potency ICMT Inhibitor


Icmt-IN-31 (also designated compound 68, CAS 1313603-15-4) is a synthetic small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme catalyzing the final post-translational carboxyl methylation step of C-terminal prenylated proteins including Ras family GTPases [1]. Discovered and characterized within a medicinal chemistry campaign developing methylated tetrahydropyranyl derivatives as anticancer agents, Icmt-IN-31 belongs to a structurally defined series of tetrahydropyranyl-based ICMT inhibitors with systematically characterized structure-activity relationships [1]. The compound is commercially available from multiple specialty chemical suppliers for research use only.

ICMT pathway inhibition study fit
KRAS prenylation and membrane localization research
Acute target engagement at low nanomolar assay concentration

Why ICMT-IN-31 Cannot Be Substituted


ICMT inhibitors cannot be generically interchanged without compromising experimental reproducibility and pharmacological outcome. Within a single development series reported by Judd et al., ICMT inhibitory potency spans over three orders of magnitude, from the initial submicromolar hit compound 3 to optimized analogues exhibiting subnanomolar activity [1]. Even closely related structural analogues within the tetrahydropyranyl series—including compounds with single substitution changes on the phenyl or tetrahydropyranyl ring—display substantially divergent IC50 values that directly impact target engagement, downstream Ras cytosolic accumulation, and cellular viability effects [1]. Critically, the indole-based inhibitor cysmethynil, a widely used reference compound in the field, demonstrates time-dependent inhibition kinetics with a Ki of 2.39 μM and Ki* of 0.14 μM that differ mechanistically from tetrahydropyranyl derivatives [2]. Selecting an inappropriate analogue introduces a confounding variable: an ICMT inhibitor with 10-fold lower potency would require adjusted dosing to achieve equivalent target coverage, potentially altering off-target liabilities, solubility constraints, and in vivo tolerability profiles. Procurement decisions must therefore be guided by specific, comparator-anchored quantitative evidence rather than class-level assumptions.

Less potent inhibitor
CAY10677 (reported IC50 0.86 µM) may require higher concentrations, shifting assay-response context and increasing off-target risk profile.
Benchmark inhibitor
Cysmethynil potency context may not directly transfer; cross-study comparisons suggest assay conditions can alter apparent rank order.
Class member
ICMT-IN-35 or other series analogs may exhibit different isoform-preference profiles; potency alone does not guarantee equivalent cellular pathway-response.

ICMT-IN-31: Quantitative Potency Comparison


Superior Biochemical Potency

Icmt-IN-31 (compound 68) demonstrates ICMT inhibitory potency substantially differentiated from its direct series analogue ICMT-IN-32 (compound 70), enabling more robust target engagement at lower compound concentrations. In the same enzyme inhibition assay measuring ICMT carboxyl methylation activity, Icmt-IN-31 exhibited an IC50 of 0.0038 μM (3.8 nM), whereas ICMT-IN-32 demonstrated an IC50 of 0.777 μM (777 nM) [1][2][3]. This represents a potency differential where Icmt-IN-31 is approximately 200-fold more potent than ICMT-IN-32 under identical assay conditions within the same tetrahydropyranyl chemical series [1].

IC50 vs comparators
Reported
IC50 0.0038 µM (ICMT-IN-31)
vs 0.86 µM (CAY10677)
vs 0.8 µM (ICMT-IN-35)
Supports pathway-study fit at low nanomolar concentrations
In vitro enzyme assay; conditions may vary across studies
ICMT inhibition enzyme potency target engagement cancer therapeutics

Potency Advantage over Cysmethynil

Within the systematically characterized series of methylated tetrahydropyranyl ICMT inhibitors, Icmt-IN-31 occupies a defined position in the potency hierarchy that distinguishes it from both less potent and more potent analogues. The series exhibits ICMT IC50 values spanning from submicromolar to low single-digit nanomolar range. Icmt-IN-31 (compound 68) with IC50 = 0.0038 μM demonstrates potency intermediate between the submicromolar hit compound 3 and the optimized subnanomolar analogue compound 75 (IC50 = 0.0013 μM, or 1.3 nM) [1]. Comparator data from the same series include ICMT-IN-28 (compound 65, IC50 = 0.008 μM), ICMT-IN-29 (compound 66, IC50 = 0.019 μM), ICMT-IN-30 (compound 67, IC50 = 0.27 μM), and ICMT-IN-27 (compound 64, IC50 = 0.1 μM) [1].

Cysmethynil benchmark
Cross-study comparable
IC50 0.0038 µM (ICMT-IN-31) vs <0.2 µM (cysmethynil)
Reported >50-fold difference in enzyme inhibition
Direct head-to-head data not available; cross-study interpretation
ICMT inhibitor SAR potency ranking chemical probe selection

Cellular Antiproliferative Activity

Icmt-IN-31 belongs to a tetrahydropyranyl chemical series structurally distinct from the prototypical indole-based ICMT inhibitor cysmethynil. This scaffold difference correlates with distinct mechanistic properties. Cysmethynil exhibits time-dependent inhibition characterized by a two-step binding mechanism with an initial Ki of 2.39 ± 0.02 μM and a final high-affinity complex Ki* of 0.14 ± 0.01 μM, with a first-order rate constant for conversion to the high-affinity complex of 0.87 ± 0.06 min⁻¹ and a reverse rate constant of 0.053 ± 0.003 min⁻¹ (corresponding to a half-life of 15 minutes for the high-affinity complex) [1][2]. The tetrahydropyranyl series (including Icmt-IN-31) was developed through systematic structural optimization of submicromolar hit compound 3, with SAR development around the THP ring ultimately yielding a 10-fold increase in potency [3]. The methylated tetrahydropyranyl core distinguishes this series from both indole-based inhibitors and substrate-analogue inhibitors.

Cellular growth inhibition
Class-level
GI50 range 0.3 µM to >100 µM (series data)
Class-level inference supports cell-model endpoint review
Specific GI50 for ICMT-IN-31 not individually reported
ICMT inhibitor chemical scaffold mechanism of action time-dependent inhibition

Physical Property Advantage: Tetrahydropyranyl Series Solubility Relative to Indole-Based cysmethynil

Icmt-IN-31, as a member of the methylated tetrahydropyranyl series, represents a chemical class designed to address the solubility limitations of indole-based ICMT inhibitors. The prototypical indole inhibitor cysmethynil suffers from poor aqueous solubility, which has been explicitly identified as making it 'a poor candidate for clinical development' and 'difficult and impractical for clinical use' [1][2]. This solubility deficit necessitates relatively high amounts to achieve effective doses and may result in significant adverse effects in preclinical models [2]. In contrast, amino-derivatives within the tetrahydropyranyl-related chemical space have demonstrated superior physical properties and marked improvement in efficacy [1]. While direct aqueous solubility measurements for Icmt-IN-31 are not publicly available, the compound's tetrahydropyranyl scaffold—featuring polar ether oxygen and amine functionality—is predicted to offer improved aqueous solubility characteristics compared to the highly lipophilic indole-octyl tail of cysmethynil.

ICMT inhibitor aqueous solubility drug-like properties in vivo formulation

Functional Consequence of ICMT Inhibition: Ras Cytosolic Accumulation as a Target Engagement Biomarker

ICMT inhibition by tetrahydropyranyl compounds produces a quantifiable functional outcome that serves as a direct target engagement biomarker. Active and potent ICMT inhibitors within this chemical series demonstrated a dose-dependent increase in Ras cytosolic protein levels [1]. This functional readout reflects the mislocalization of Ras from the plasma membrane to the cytosol, a direct consequence of disrupted carboxyl methylation that prevents proper membrane anchoring of prenylated Ras proteins. The relationship between ICMT inhibitory potency (IC50) and the magnitude of Ras cytosolic accumulation was observed across the series, establishing a pharmacodynamic link between enzyme inhibition and cellular functional response [1].

ICMT inhibitor Ras GTPase target engagement functional assay

ICMT-IN-31: Optimal Research Applications


KRAS-Driven Oncogenic Signaling

Icmt-IN-31 (IC50 = 0.0038 μM) is optimally deployed for target validation studies requiring robust ICMT inhibition at low compound concentrations [1]. The compound's 204-fold greater potency compared to ICMT-IN-32 (IC50 = 0.777 μM) enables researchers to achieve equivalent target engagement with significantly lower compound concentrations, reducing solvent-mediated artifacts and minimizing off-target effects at higher doses [1][2]. The established functional readout of Ras cytosolic accumulation, validated across the tetrahydropyranyl series, provides a tractable target engagement biomarker to confirm on-target activity [1]. Researchers should verify Icmt-IN-31 potency in their specific cellular systems, as cellular GI50 values for tetrahydropyranyl ICMT inhibitors range from 0.3 to >100 μM across different cancer cell lines [1].

Structural Biology & Assay Development

Icmt-IN-31 occupies a strategic position in the ICMT inhibitor potency hierarchy (IC50 = 0.0038 μM), situated between the submicromolar initial hit compound 3 and the subnanomolar optimized analogue compound 75 (IC50 = 0.0013 μM) [1][2]. This intermediate potency makes Icmt-IN-31 an ideal reference standard for benchmarking novel ICMT inhibitors or for SAR studies where both more potent and less potent comparators are needed to establish a potency gradient. Compared to ICMT-IN-30 (IC50 = 0.27 μM) and ICMT-IN-28 (IC50 = 0.008 μM), Icmt-IN-31 provides a defined mid-range reference point within the same chemical series [1].

Comparative Prenylation Pharmacology

Icmt-IN-31 serves as a representative tetrahydropyranyl scaffold ICMT inhibitor for comparative studies against indole-based inhibitors such as cysmethynil [1]. The distinct chemical scaffolds are associated with different mechanistic properties: cysmethynil exhibits time-dependent inhibition with a two-step binding mechanism (Ki = 2.39 μM, Ki* = 0.14 μM, half-life = 15 min for high-affinity complex) [2][3]. Icmt-IN-31's tetrahydropyranyl core may confer differences in selectivity, off-target profile, and physical properties [1]. Researchers can utilize Icmt-IN-31 to investigate whether scaffold-dependent differences translate to differential biological outcomes in cellular models of Ras-driven cancers.

In Vivo Formulation Development Leveraging Tetrahydropyranyl Scaffold Solubility Advantages

Icmt-IN-31, as a member of the tetrahydropyranyl chemical class, is positioned for in vivo xenograft studies where improved aqueous solubility relative to indole-based inhibitors is required [1][2]. Cysmethynil's poor aqueous solubility has been explicitly identified as a barrier to clinical development [1]. The tetrahydropyranyl scaffold, containing ether oxygen and amine functionality, is predicted to offer improved aqueous solubility characteristics [1]. Researchers developing in vivo protocols should empirically determine optimal formulation conditions, as ICMT inhibitors within this chemical space have demonstrated in vivo tumor growth inhibition in xenograft models when properly formulated [1][2].

Application
Selection Property
Validation Focus
KRAS signaling and prenylation studies
ICMT inhibition potency context
Target engagement and downstream pathway-response
Biophysical assay development
High-affinity ligand profile
Assay validation and comparator benchmarking
Comparative prenylation pharmacology
Selective ICMT step probe
Pathway dissection in multi-inhibitor studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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